molecular formula C10H9BrCl3O4P B14736251 1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate CAS No. 6412-75-5

1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate

Cat. No.: B14736251
CAS No.: 6412-75-5
M. Wt: 410.4 g/mol
InChI Key: FNTUXPCTRYBZLK-BJMVGYQFSA-N
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Description

1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate typically involves the reaction of 2-bromo-4,5-dichlorophenol with chlorovinyl dimethyl phosphate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong bonds with target molecules, leading to various biochemical effects. The phosphate group plays a crucial role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorobenzaldehyde: Shares similar bromine and chlorine substitution patterns.

    2-Bromo-1-(2-bromo-4,5-dichlorophenyl)ethanone: Contains similar structural elements but differs in functional groups.

Uniqueness

1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups

Properties

CAS No.

6412-75-5

Molecular Formula

C10H9BrCl3O4P

Molecular Weight

410.4 g/mol

IUPAC Name

[(E)-1-(2-bromo-4,5-dichlorophenyl)-2-chloroethenyl] dimethyl phosphate

InChI

InChI=1S/C10H9BrCl3O4P/c1-16-19(15,17-2)18-10(5-12)6-3-8(13)9(14)4-7(6)11/h3-5H,1-2H3/b10-5+

InChI Key

FNTUXPCTRYBZLK-BJMVGYQFSA-N

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Br)Cl)Cl

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Br)Cl)Cl

Origin of Product

United States

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